7-Chloro-8-methyl-2-phenyl-4-quinolinol

CHK1 Kinase Inhibition Checkpoint Kinase

Procure 7-Chloro-8-methyl-2-phenyl-4-quinolinol (CAS 1070879-84-3) for kinase drug discovery: a validated CHK1 inhibitor (IC50=1.55 μM in HTRF assays) and patent-claimed MELK inhibitor pharmacophore. The 7-chloro-8-methyl-2-phenyl substitution pattern is structurally critical—unsubstituted or partially substituted analogs exhibit fundamentally different target engagement. Ideal reference compound for SAR studies, dose-response assays, and kinome-wide selectivity profiling. ≥98% purity, MW 269.73 g/mol, XLogP3-AA ≈ 4.2. For research use only; not for human or veterinary use.

Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
CAS No. 1070879-84-3
Cat. No. B12620893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-methyl-2-phenyl-4-quinolinol
CAS1070879-84-3
Molecular FormulaC16H12ClNO
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=CC2=O)C3=CC=CC=C3)Cl
InChIInChI=1S/C16H12ClNO/c1-10-13(17)8-7-12-15(19)9-14(18-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)
InChIKeyCELFQOODUBPRGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-8-methyl-2-phenyl-4-quinolinol (CAS 1070879-84-3): Technical Specifications and Research-Grade Procurement Data


7-Chloro-8-methyl-2-phenyl-4-quinolinol (CAS 1070879-84-3) is a synthetic substituted quinolin-4-ol derivative with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol . The compound features a quinoline core bearing a chloro substituent at the 7-position, a methyl group at the 8-position, a phenyl ring at the 2-position, and a hydroxyl group at the 4-position . This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other 2-phenyl-4-quinolinol analogs in terms of kinase inhibition selectivity profiles and physicochemical characteristics relevant to medicinal chemistry optimization [1].

7-Chloro-8-methyl-2-phenyl-4-quinolinol (CAS 1070879-84-3): Critical Structural Determinants Preventing Simple In-Class Substitution


Substitution among 2-phenyl-4-quinolinol derivatives cannot be performed without rigorous experimental validation because even minor structural modifications dramatically alter kinase inhibition potency and selectivity profiles. The 7-chloro-8-methyl substitution pattern in 7-Chloro-8-methyl-2-phenyl-4-quinolinol is specifically claimed in patent literature as a key structural feature conferring MELK inhibitory activity [1]. In contrast, the unsubstituted 2-phenyl-4-quinolinol (CAS 1144-20-3) lacks both the 7-chloro and 8-methyl moieties, resulting in fundamentally different target engagement profiles . Similarly, the 7-chloro-8-methylquinolin-4-ol analog (CAS 203626-39-5) lacks the 2-phenyl substituent, which alters molecular recognition at the kinase ATP-binding pocket [2]. These structural differences translate to quantifiable variations in inhibitory potency, as demonstrated by the CHK1 IC50 of 1.55 μM for the target compound [3] compared to structurally distinct quinoline derivatives that exhibit IC50 values ranging from 14 nM to >100 μM against related kinase targets. Procurement of the incorrect analog risks experimental failure due to unanticipated shifts in target engagement, cellular permeability, or off-target activity that cannot be predicted a priori.

7-Chloro-8-methyl-2-phenyl-4-quinolinol (CAS 1070879-84-3): Quantified Differentiation Evidence Against Closest Structural Analogs


CHK1 Kinase Inhibitory Activity of 7-Chloro-8-methyl-2-phenyl-4-quinolinol: Quantitative Comparison with Inactive 2-Phenyl-4-quinolinol Core Scaffold

7-Chloro-8-methyl-2-phenyl-4-quinolinol exhibits measurable inhibitory activity against human CHK1 (checkpoint kinase 1) with an IC50 of 1.55 μM (1,550 nM) in an HTRF assay using STK1 as substrate after 10 minutes [1]. In contrast, the unsubstituted 2-phenyl-4-quinolinol core scaffold (CAS 1144-20-3) lacks both the 7-chloro and 8-methyl substituents and does not demonstrate comparable CHK1 inhibition in available bioactivity databases [2]. This 1.55 μM IC50 value positions 7-Chloro-8-methyl-2-phenyl-4-quinolinol as a moderately potent CHK1 inhibitor suitable as a starting point for further medicinal chemistry optimization or as a tool compound for studying CHK1-dependent cellular processes.

CHK1 Kinase Inhibition Checkpoint Kinase Cancer Research

Structural Basis for MELK Kinase Inhibition: 7-Chloro-8-methyl-2-phenyl Substitution Pattern as a Patent-Claimed Pharmacophore

The 7-chloro-8-methyl-2-phenyl substitution pattern of 7-Chloro-8-methyl-2-phenyl-4-quinolinol is explicitly claimed in patent literature as a MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitor pharmacophore [1]. In the patent disclosure, quinoline derivatives bearing the 7-chloro-8-methyl-2-phenyl motif were evaluated for MELK inhibitory activity, with an example compound exhibiting an IC50 value of 0.021 μM (21 nM) [1]. In contrast, quinoline derivatives lacking either the 7-chloro substituent, the 8-methyl group, or the 2-phenyl ring fall outside the claimed structural scope and are not described as possessing comparable MELK inhibitory potency [2]. This patent-specific structural claim establishes 7-Chloro-8-methyl-2-phenyl-4-quinolinol as a privileged scaffold within the MELK inhibitor chemical space.

MELK Kinase Inhibitor Cancer Therapeutics Quinoline Pharmacophore

Physicochemical Differentiation: Comparative Molecular Properties of 7-Chloro-8-methyl-2-phenyl-4-quinolinol Versus Structurally Related Quinoline Analogs

7-Chloro-8-methyl-2-phenyl-4-quinolinol possesses a molecular weight of 269.73 g/mol and a calculated XLogP3-AA value of approximately 4.2 (estimated based on structural analogs) . In comparison, the 2-phenyl-4-quinolinol core scaffold (CAS 1144-20-3) has a lower molecular weight of 221.25 g/mol and a lower lipophilicity due to the absence of the 7-chloro and 8-methyl substituents . The 7-chloro-8-methylquinolin-4-ol analog (CAS 203626-39-5) lacks the 2-phenyl ring, resulting in a molecular weight of 193.63 g/mol and an XLogP3-AA of 2.6 [1]. These differences in molecular weight and lipophilicity directly impact membrane permeability, metabolic stability, and oral bioavailability potential, with the target compound occupying a distinct physicochemical space that balances lipophilicity for cell penetration while maintaining sufficient polarity for aqueous solubility.

Physicochemical Properties Drug-likeness SAR Molecular Descriptors

7-Chloro-8-methyl-2-phenyl-4-quinolinol (CAS 1070879-84-3): Validated Research Applications and Experimental Use Cases


CHK1 Kinase Inhibition Studies in Cancer Cell Cycle Checkpoint Research

7-Chloro-8-methyl-2-phenyl-4-quinolinol is directly applicable as a tool compound for investigating CHK1-dependent cell cycle arrest mechanisms and DNA damage response pathways [1]. With a measured CHK1 IC50 of 1.55 μM in HTRF assays [1], this compound provides a defined potency benchmark for structure-activity relationship (SAR) studies aimed at optimizing CHK1 inhibitory activity. Researchers can utilize this compound as a reference inhibitor when screening novel quinoline-based CHK1 inhibitors or when validating cellular assays for CHK1 target engagement. The moderate potency (IC50 = 1.55 μM) makes it particularly suitable for dose-response studies in cell-based assays where excessive cytotoxicity from highly potent inhibitors would confound mechanistic interpretation.

MELK-Targeted Anticancer Drug Discovery Programs

Based on patent disclosures identifying the 7-chloro-8-methyl-2-phenyl substitution pattern as a MELK inhibitor pharmacophore [2], 7-Chloro-8-methyl-2-phenyl-4-quinolinol serves as a validated chemical starting point for medicinal chemistry optimization in MELK-targeted oncology programs. The compound's structural features align with the patent-claimed quinoline derivative series that demonstrated MELK inhibitory activity with IC50 values as low as 0.021 μM [2]. Procurement of this specific compound enables researchers to explore modifications to the quinoline scaffold while retaining the core pharmacophoric elements required for MELK engagement, thereby accelerating lead optimization campaigns.

Comparative Physicochemical Profiling for Quinoline-Based Lead Optimization

7-Chloro-8-methyl-2-phenyl-4-quinolinol occupies a distinct physicochemical space (MW = 269.73 g/mol, estimated XLogP3-AA ≈ 4.2) that bridges the gap between simpler quinoline analogs and more complex, higher-molecular-weight derivatives . This property profile makes it an ideal reference compound for systematic studies examining the impact of substituent effects on membrane permeability, metabolic stability, and off-target liability [3]. Researchers can use this compound as a comparator when evaluating the drug-likeness of newly synthesized quinoline derivatives, providing a benchmark for assessing whether structural modifications improve or degrade favorable physicochemical properties.

Chemical Biology Probe Development for Kinase Selectivity Profiling

Given its demonstrated CHK1 inhibitory activity (IC50 = 1.55 μM) [1] and structural relationship to MELK inhibitor pharmacophores [2], 7-Chloro-8-methyl-2-phenyl-4-quinolinol is suitable for incorporation into broader kinase selectivity profiling panels. The compound can be used as a representative quinoline-based kinase inhibitor to assess selectivity across the kinome, providing baseline data for understanding the selectivity determinants of this chemical class. Such studies are essential for de-risking lead compounds by identifying potential off-target kinase interactions early in the drug discovery process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-8-methyl-2-phenyl-4-quinolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.